Membrane Impermeability and Side-Specific Sodium Channel Block: QX-314 vs. Lidocaine
QX-314's defining feature is its permanent positive charge, which renders it membrane impermeant and restricts its sodium channel blocking activity to the intracellular side of the membrane. This is in stark contrast to its parent compound, lidocaine, which freely diffuses across membranes. A direct comparison in human Nav1.7 channels using whole-cell patch-clamp electrophysiology shows that when applied intracellularly via the patch pipette, QX-314 rapidly and effectively blocks sodium currents. Conversely, lidocaine shows little to no block when applied via this same intracellular route, a phenomenon attributed to its rapid exit from the cell due to membrane permeability [1].
| Evidence Dimension | Sodium current block upon intracellular application (whole-cell dialysis) |
|---|---|
| Target Compound Data | Effective and rapid block |
| Comparator Or Baseline | Lidocaine: Little or no effect upon intracellular application |
| Quantified Difference | Qualitative difference in effective route of administration: QX-314 is active intracellularly; lidocaine is not. |
| Conditions | Whole-cell patch clamp recordings of human Nav1.7 channels heterologously expressed in a stable cell line. |
Why This Matters
This difference is fundamental for experiments requiring selective inhibition of sodium channels from the cytoplasmic side, where using lidocaine would be ineffective and lead to erroneous conclusions about the role of intracellular binding sites.
- [1] Jo, S., & Bean, B. P. (2014). Sidedness of carbamazepine accessibility to voltage-gated sodium channels. Molecular Pharmacology, 85(2), 381-387. View Source
